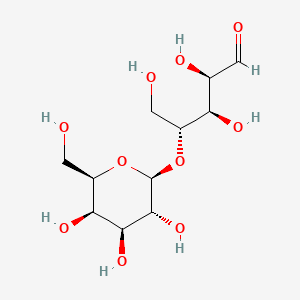
Gaxilose
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
10-ヒドロキシデカン酸: は、ミツバチが分泌するローヤルゼリーに自然に存在する化合物です。 この化合物は、抗菌性、抗炎症性、抗がん性など、さまざまな生物学的活性を持つことから注目を集めています .
準備方法
合成ルートと反応条件: 10-ヒドロキシデカン酸は、適切な酸化剤を用いたデカン酸の酸化によって合成できます。 反応には一般的に、制御された条件下で過酸化水素または過マンガン酸カリウムを酸化剤として使用します .
工業生産方法: 10-ヒドロキシデカン酸の工業生産には、ローヤルゼリーからの抽出が用いられることが多いです。抽出工程には、エタノールやメタノールなどの溶媒を使用して、ゼリーから化合物を分離することが含まれます。 抽出された化合物は、結晶化またはクロマトグラフィー技術によって精製されます .
化学反応解析
反応の種類: 10-ヒドロキシデカン酸は、以下を含むさまざまな化学反応を起こします。
酸化: デカン二酸を生成するために、さらに酸化することができます。
エステル化: アルコールと反応してエステルを生成します。
一般的な試薬と条件:
酸化: 過酸化水素、過マンガン酸カリウム。
エステル化: アルコール(例:メタノール、エタノール)、酸触媒(例:硫酸)。
重合: ノボザイム 435 などの触媒.
主な生成物:
デカン二酸: 酸化による生成物。
エステル: エステル化による生成物。
ポリエステル: 重合による生成物.
化学反応の分析
Types of Reactions: 10-Hydroxydecanoic acid undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to produce decanedioic acid.
Esterification: Reacts with alcohols to form esters.
Polymerization: Can undergo polymerization reactions to form polyesters.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Esterification: Alcohols (e.g., methanol, ethanol), acid catalysts (e.g., sulfuric acid).
Polymerization: Catalysts such as Novozym 435.
Major Products:
Decanedioic acid: from oxidation.
Esters: from esterification.
Polyesters: from polymerization.
科学的研究の応用
10-ヒドロキシデカン酸は、科学研究において幅広い用途があります。
作用機序
10-ヒドロキシデカン酸の作用機序には、さまざまな分子標的および経路との相互作用が含まれます。
抗炎症活性: 炎症の重要なメディエーターである巨噬細胞における一酸化窒素の産生を阻害します.
抗菌活性: 細菌の細胞膜を破壊し、細胞溶解と死に至らせます.
類似化合物の比較
10-ヒドロキシデカン酸は、次のような他の類似化合物と比較することができます。
- 12-ヒドロキシドデカン酸
- 8-ヒドロキシオクタン酸
- 16-ヒドロキシヘキサデカン酸
独自性:
- 供給源: 他のヒドロキシ脂肪酸とは異なり、ローヤルゼリーから得られます。
- 生物活性: 抗菌性、抗炎症性、抗がん性の特性を兼ね備えており、さまざまな用途に適した汎用性の高い化合物です .
類似化合物との比較
10-Hydroxydecanoic acid can be compared with other similar compounds such as:
Uniqueness:
- Source: Derived from royal jelly, which is unique compared to other hydroxy fatty acids.
- Biological Activities: Exhibits a combination of antibacterial, anti-inflammatory, and anti-cancer properties, making it a versatile compound for various applications .
生物活性
Gaxilose, a disaccharide composed of D-Galactose and D-Xylose, is primarily recognized for its role as a diagnostic tool in assessing lactase enzyme activity in individuals with hypolactasia (lactose intolerance). This article provides a comprehensive overview of the biological activity of this compound, including its pharmacokinetics, clinical applications, and diagnostic performance.
This compound is formed through a β(1→4) bond between D-Galactose and D-Xylose. Upon oral administration, this compound requires hydrolysis by the intestinal lactase enzyme for absorption. The resulting monosaccharides are metabolized differently: D-Galactose is utilized by the body, while D-Xylose is excreted in urine. This unique metabolic pathway allows for the assessment of lactase activity based on the amount of D-Xylose detected in urine or serum after this compound administration .
Pharmacokinetics
Research indicates that this compound exhibits a dose-dependent increase in D-Xylose levels in urine and serum, making it an effective marker for evaluating lactase activity. In clinical trials, an optimal dose of 0.45 g was identified for urine collection over 4 to 5 hours, while a 2.7 g dose was used for blood tests .
Table 1: Pharmacokinetic Parameters of this compound
| Parameter | Optimal Dose | Urine Collection Time | Serum Collection Time |
|---|---|---|---|
| This compound Dose | 0.45 g | 4-5 hours | 90 minutes |
| C_max (D-Xylose) | - | Measured | Measured |
| Cutoff Values (mg) | 27.58 (4h) | - | 0.97 mg/dL |
| Adverse Events | None | - | None |
Diagnostic Testing for Hypolactasia
A significant application of this compound is in diagnosing hypolactasia. Traditional tests, such as the hydrogen breath test, often yield unreliable results. In contrast, studies have shown that this compound testing provides higher sensitivity and specificity in diagnosing lactose intolerance.
- Study Findings : A multicenter study involving 222 patients demonstrated that the sensitivity and specificity of this compound tests were greater than 90%, significantly outperforming traditional methods .
Case Study: Diagnostic Efficacy
In a clinical trial assessing the efficacy of this compound as a diagnostic tool, patients underwent multiple tests including intestinal biopsy and hydrogen breath tests. The this compound test showed superior diagnostic performance with an area under the ROC curve exceeding 0.9, indicating excellent discrimination between hypolactasic and non-hypolactasic individuals .
Safety Profile
The safety profile of this compound has been evaluated across various studies, with no treatment-related adverse events reported during clinical trials . This makes it a promising candidate for routine diagnostic use.
特性
CAS番号 |
14087-31-1 |
|---|---|
分子式 |
C11H20O10 |
分子量 |
312.27 g/mol |
IUPAC名 |
(2R,3R,4R)-2,3,5-trihydroxy-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypentanal |
InChI |
InChI=1S/C11H20O10/c12-1-4(15)7(16)5(2-13)20-11-10(19)9(18)8(17)6(3-14)21-11/h1,4-11,13-19H,2-3H2/t4-,5+,6+,7+,8-,9-,10+,11+/m0/s1 |
InChIキー |
BYZQBCIYLALLPA-NOPGXMAYSA-N |
SMILES |
C(C1C(C(C(C(O1)OC(CO)C(C(C=O)O)O)O)O)O)O |
異性体SMILES |
C([C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@H](CO)[C@@H]([C@H](C=O)O)O)O)O)O)O |
正規SMILES |
C(C1C(C(C(C(O1)OC(CO)C(C(C=O)O)O)O)O)O)O |
外観 |
Solid powder |
Key on ui other cas no. |
14087-31-1 |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>2 years if stored properly |
溶解性 |
Soluble in DMSO, not in water |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
4-O-galactopyranosylxylose 4-O-galactosyl-D-xylose 4-O-galactosylxylose gaxilose |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















